molecular formula C16H19NO3 B2792282 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 198283-88-4

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2792282
CAS No.: 198283-88-4
M. Wt: 273.332
InChI Key: WDGOQMYGRVCEDO-UHFFFAOYSA-N
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Description

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C16H19NO3 It is a derivative of cyclohexene, featuring a carbamoyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohex-3-ene-1-carboxylic acid and 2,3-dimethylaniline.

    Formation of Carbamoyl Intermediate: The reaction between cyclohex-3-ene-1-carboxylic acid and 2,3-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) forms the carbamoyl intermediate.

    Final Product Formation: The intermediate undergoes further reaction to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Common industrial techniques include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3,4-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
  • 2-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Uniqueness

6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-[(2,3-dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16(19)20/h3-6,9,12-13H,7-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGOQMYGRVCEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CC=CCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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